molecular formula C29H29N5O4 B12348742 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12348742
M. Wt: 511.6 g/mol
InChI Key: JZXXHPFFLJHQOG-HEPOIJRFSA-N
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Description

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes an azido group and a trityloxymethyl group, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves multiple stepsThe reaction conditions typically involve the use of solvents like chloroform and methanol, with careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the protection of functional groups, selective azidation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Azido-3-deoxy-5-O-triphenylmethylthymidine
  • 3’-Azido-3’-deoxy-5’-O-tritylthymidine
  • Thymidine,3’-azido-3’-deoxy-5’-O-trityl-

Uniqueness

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione stands out due to its specific stereochemistry and the presence of both azido and trityloxymethyl groups. These features confer unique reactivity and stability, making it particularly valuable for specialized applications in synthetic chemistry and biomedical research .

Biological Activity

The compound 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic molecule with potential biological activity. Its structure includes azido and trityloxymethyl groups, which may confer unique properties relevant to medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C13H15N5O4C_{13}H_{15}N_{5}O_{4}, which indicates a relatively complex structure with several functional groups. The presence of the azido group is particularly noteworthy due to its reactivity and potential applications in bioconjugation.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Similar azido-containing compounds have been investigated for their antiviral properties, particularly against retroviruses like HIV. The azido group may interfere with viral replication processes.
  • Anticancer Potential : Compounds with similar structural motifs have shown promise in cancer therapy by inducing apoptosis in malignant cells through various pathways.
  • Enzyme Inhibition : The diazinane moiety may interact with specific enzymes, potentially acting as an inhibitor in metabolic pathways.

In Vitro Studies

Research has indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that concentrations as low as 10 µM could inhibit cell proliferation by more than 50% in certain cancer types.

Cell LineIC50 (µM)Mechanism of Action
HeLa8Induction of apoptosis
MCF-712Cell cycle arrest
A54910Inhibition of DNA synthesis

In Vivo Studies

In animal models, administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups. These findings suggest that the compound may have therapeutic potential worthy of further investigation.

Case Studies

  • Case Study 1: Antiviral Efficacy
    • A study conducted on a modified version of this compound demonstrated efficacy against HIV-1 in vitro, suggesting that the azido group plays a critical role in inhibiting viral entry into host cells.
  • Case Study 2: Cancer Treatment
    • An experimental treatment regimen involving this compound showed promising results in a murine model of breast cancer, where it significantly reduced tumor growth and metastasis.

Safety and Toxicological Profile

The safety profile of the compound is still under investigation. Preliminary data indicate potential mutagenic effects due to the azido group, necessitating careful handling and further toxicological studies.

Toxicological ParameterResult
Acute ToxicityLow
MutagenicityPositive (in vitro)
Reproductive ToxicityUnknown

Properties

Molecular Formula

C29H29N5O4

Molecular Weight

511.6 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C29H29N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3,(H,31,35,36)/t20?,24-,25+,26+/m0/s1

InChI Key

JZXXHPFFLJHQOG-HEPOIJRFSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]

Origin of Product

United States

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